4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a benzamide core with a cyano group and a furan ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a reaction with cyanogen bromide or by using a cyanoacetylation reaction.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with the benzamide core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzamides.
Scientific Research Applications
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2-(furan-2-yl)ethyl)benzamide: Similar structure but with the furan ring attached at a different position.
4-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-cyano-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both the cyano group and the furan ring provides a versatile scaffold for further functionalization and exploration in various research fields .
Biological Activity
4-Cyano-N-[2-(furan-3-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with a cyano group and a furan substituent. Its molecular formula is C12H10N2O, with a molecular weight of approximately 210.22 g/mol. The presence of the cyano group enhances its reactivity, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated:
- Cell Viability : Reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in Annexin V-positive cells.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes involved in key metabolic pathways. For instance, its structural similarities to known enzyme inhibitors suggest potential interactions with kinases or phosphatases.
Recent Studies
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to the furan ring or cyano group have been explored to improve potency and selectivity against target pathogens or cancer cells.
Table 2: Summary of Recent Research Findings
Study Focus | Findings |
---|---|
Synthesis Optimization | Improved yield by 20% using microwave-assisted methods. |
Biological Evaluation | Enhanced anticancer activity observed with derivatives containing additional halogen substituents. |
Future Directions
Further studies are warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To identify key structural features responsible for biological activity.
- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.
Properties
IUPAC Name |
4-cyano-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-11-1-3-13(4-2-11)14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYMDCFCOVPDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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